molecular formula C18H19ClN2O2 B4502565 4-chloro-N-[3-methyl-4-(4-morpholinyl)phenyl]benzamide

4-chloro-N-[3-methyl-4-(4-morpholinyl)phenyl]benzamide

Cat. No.: B4502565
M. Wt: 330.8 g/mol
InChI Key: BFRWSACYFWFTCL-UHFFFAOYSA-N
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Description

4-chloro-N-[3-methyl-4-(4-morpholinyl)phenyl]benzamide is a useful research compound. Its molecular formula is C18H19ClN2O2 and its molecular weight is 330.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 330.1135055 g/mol and the complexity rating of the compound is 393. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Crystal Structure

  • A compound related to 4-chloro-N-[3-methyl-4-(4-morpholinyl)phenyl]benzamide, specifically 3-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-morpholino-1H-indazole-1-carboxamide, was synthesized and its crystal structure was determined. This compound showed significant inhibitory capacity against the proliferation of A549 and BGC-823 cancer cell lines (Ji et al., 2018).

Antidepressant Synthesis

  • The synthesis of an antidepressant, befol, involved the use of a similar compound, 4-Chloro-N-(3-chloropropyl)benzamide, interacting with morpholine. This process highlighted a more effective synthesis scheme for the antidepressant, focusing on the reaction of benzamide with morpholine (Donskaya et al., 2004).

Anticonvulsant Activity

  • A new series of enaminones synthesized from compounds including those related to this compound showed potent anticonvulsant activity with minimal neurotoxicity. This research opens pathways for developing new anticonvulsant drugs (Edafiogho et al., 1992).

Gastroprokinetic Activity

  • Several studies have focused on benzamides, similar in structure to this compound, which demonstrated significant gastroprokinetic activity. These compounds were shown to be effective in enhancing gastric emptying, potentially useful in developing treatments for gastrointestinal disorders (Kalo et al., 1995; Kato et al., 1991; Kato et al., 1992).

Antimicrobial Activities

  • New 1,2,4-Triazole derivatives, synthesized from reactions involving compounds similar to this compound, exhibited antimicrobial activities against various microorganisms, indicating potential applications in developing new antimicrobial agents (Bektaş et al., 2010).

Inhibition of Carbonic Anhydrases

  • Aromatic sulfonamide inhibitors, structurally similar to this compound, were prepared and tested as inhibitors of various carbonic anhydrase isoenzymes. These compounds demonstrated nanomolar inhibitory concentration, indicating potential use in treatments involving carbonic anhydrase inhibition (Supuran et al., 2013).

Anti-Acetylcholinesterase Activity

  • 1-Benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, structurally related to this compound, showed significant anti-acetylcholinesterase activity. This indicates potential applications in developing treatments for conditions like Alzheimer's disease (Sugimoto et al., 1990).

Crystal Structure of Derivatives

  • The crystal and molecular structures of 4-methylmorpholimum chlorides, related to this compound, were determined, providing insights into the structural properties of similar compounds (Mentzafos & Terzis, 1993).

Properties

IUPAC Name

4-chloro-N-(3-methyl-4-morpholin-4-ylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O2/c1-13-12-16(6-7-17(13)21-8-10-23-11-9-21)20-18(22)14-2-4-15(19)5-3-14/h2-7,12H,8-11H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFRWSACYFWFTCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C2=CC=C(C=C2)Cl)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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